

Essential Safety and Operational Guide for Handling p-Iodoclonidine Hydrochloride

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Compound of Interest

Compound Name: *p-Iodoclonidine hydrochloride*

Cat. No.: *B051112*

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of **p-Iodoclonidine hydrochloride** (CAS RN: 108294-57-1). It includes procedural guidance for safe operations and disposal, ensuring the well-being of laboratory personnel and adherence to best practices.

Immediate Safety Concerns & Personal Protective Equipment (PPE)

p-Iodoclonidine hydrochloride is a potent α_2 -adrenergic receptor agonist and must be handled with care. The primary hazards are acute toxicity if ingested, inhaled, or absorbed through the skin.^{[1][2]} Some safety data for the related compound, clonidine hydrochloride, indicate it may be toxic if swallowed and fatal if inhaled.^[3]

Engineering Controls:

- Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.^{[1][3][4]}
- Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE) Plan: A risk assessment should guide the selection of PPE for any procedure. The following table outlines the minimum required PPE for handling **p-**

Iodoctonidine hydrochloride powder and solutions.

Task	Gloves	Eye Protection	Lab Coat/Gown	Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting)	Nitrile gloves (double-gloving recommended)	Chemical safety goggles	Disposable, solid-front gown with tight-fitting cuffs	NIOSH-approved N95 or higher-rated respirator (if not in a fume hood)[3]
Preparing Stock Solutions	Nitrile gloves	Chemical safety goggles or face shield	Standard lab coat	Not required if performed in a fume hood
Handling Dilute Solutions	Nitrile gloves	Standard safety glasses	Standard lab coat	Not required

Chemical and Physical Properties

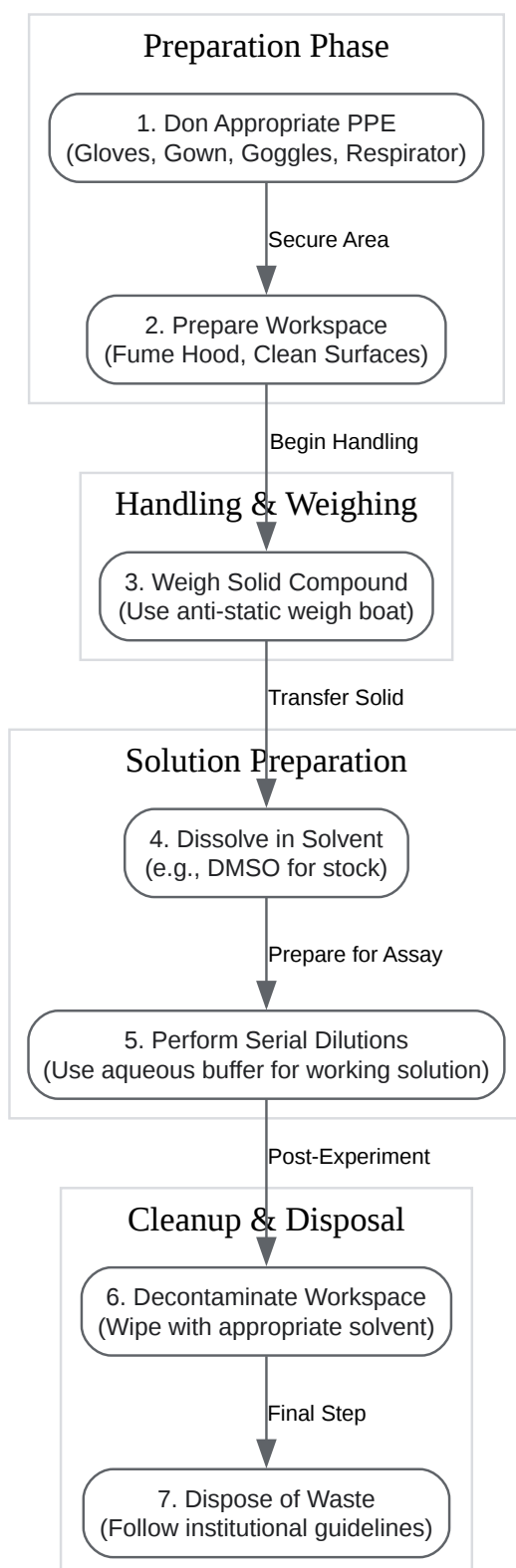
Understanding the properties of **p-Iodoctonidine hydrochloride** is crucial for safe handling and experimental design.

Property	Value	Source
Molecular Formula	C ₉ H ₈ Cl ₂ IN ₃ • HCl	[5][6]
Molecular Weight	392.5 g/mol	[5]
Appearance	Crystalline solid	[2]
Solubility	PBS (pH 7.2): ~5 mg/mL DMSO: ~1 mg/mL Ethanol: ~1 mg/mL DMF: ~0.25 mg/mL Water: Soluble	[2][5][7]
Purity	≥98%	[5]
Storage	Store at -20°C for long-term stability.	

Operational Plan: Handling and Solution Preparation

Follow these step-by-step procedures to minimize exposure and ensure experimental accuracy.

Workflow for Handling **p-Iodoclonidine Hydrochloride**



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Caption: A procedural workflow for the safe handling and preparation of **p-Iodoclonidine hydrochloride** solutions.

Stock Solution Preparation (10 mM in DMSO):

- Pre-calculation: Determine the required mass of **p-Iodoclonidine hydrochloride** (MW: 392.5 g/mol). For 1 mL of a 10 mM stock, you will need 3.925 mg.
- Weighing: In a chemical fume hood, carefully weigh the calculated amount of the solid compound into a tared microcentrifuge tube.
- Dissolution: Add the appropriate volume of DMSO to the tube. For 1 mL of stock, add 1 mL of DMSO.
- Mixing: Vortex the solution until the solid is completely dissolved.
- Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.

Working Solution Preparation:

- Further dilutions from the stock solution into aqueous buffers (e.g., PBS) or isotonic saline should be made immediately prior to performing biological experiments.
- It is recommended not to store aqueous solutions for more than one day to ensure stability and activity.

Experimental Protocol: α 2-Adrenergic Receptor Competition Binding Assay

This protocol provides a method to determine the binding affinity (K_i) of a test compound for the α 2-adrenergic receptor using radiolabeled p-Iodoclonidine or another suitable radioligand.

Materials:

- Cell membranes prepared from a cell line expressing the α 2-adrenergic receptor.
- Radioligand (e.g., [3 H]Rauwolscine or [125 I]p-Iodoclonidine).

- **p-Iodoclonidine hydrochloride** (for standard curve or as a competitor).
- Test compounds.
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash Buffer (cold Binding Buffer).
- 96-well filter plates (e.g., glass fiber filters).
- Scintillation fluid and microplate scintillation counter.

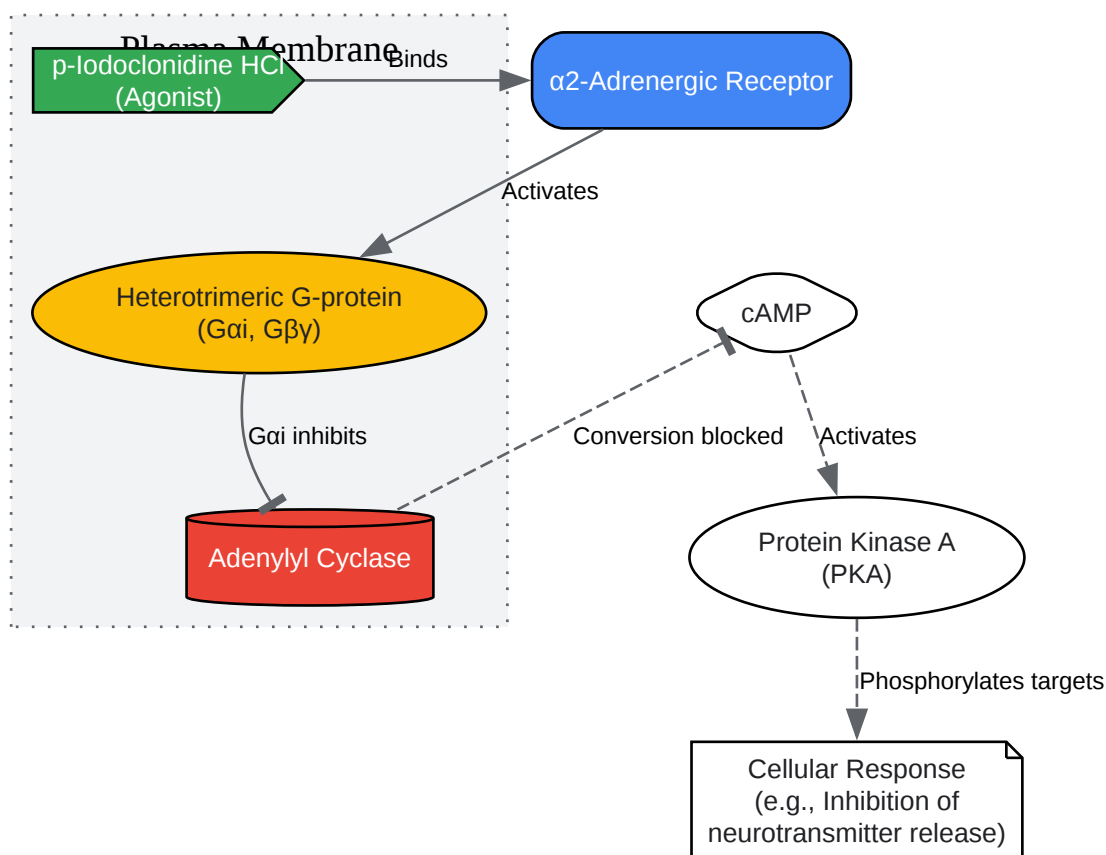
Procedure:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor compound.
- Reagent Addition:
 - Total Binding Wells: Add 50 µL of Binding Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
 - Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Yohimbine), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
 - Competition Wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.^[8]
- Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
- Washing: Wash each well 3-4 times with cold Wash Buffer to remove unbound radioligand.

- **Drying & Counting:** Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:**
 - Calculate specific binding = Total Binding - Non-Specific Binding.
 - Plot the percentage of specific binding against the log concentration of the competitor compound.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

α2-Adrenergic Receptor Signaling Pathway

p-Iodoclonidine hydrochloride acts as a partial agonist at the α2-adrenergic receptor, which is a G protein-coupled receptor (GPCR). Its activation primarily involves the G_{ai} subunit.^{[5][9]}



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